Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl

Cross‑coupling chemistry Late‑stage functionalization Medicinal chemistry

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride is a chiral, non‑proteinogenic amino‑acid derivative that combines an L‑alanine backbone with a 5‑bromo‑2‑pyridyl side chain, furnished as the methyl ester hydrochloride salt (C₉H₁₂BrClN₂O₂, MW 295.56 g·mol⁻¹). The compound is supplied as a solid with a typical purity of ≥95 % (HPLC) and is stored under dry, refrigerated (2–8 °C) conditions.

Molecular Formula C9H12BrClN2O2
Molecular Weight 295.56
CAS No. 2089671-24-7
Cat. No. B2582556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl
CAS2089671-24-7
Molecular FormulaC9H12BrClN2O2
Molecular Weight295.56
Structural Identifiers
SMILESCOC(=O)C(CC1=NC=C(C=C1)Br)N.Cl
InChIInChI=1S/C9H11BrN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1
InChIKeyFIIOWBXXFUOZFQ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate HCl (CAS 2089671-24-7) – Procurement-Grade Chiral Building Block for Medicinal Chemistry


Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride is a chiral, non‑proteinogenic amino‑acid derivative that combines an L‑alanine backbone with a 5‑bromo‑2‑pyridyl side chain, furnished as the methyl ester hydrochloride salt (C₉H₁₂BrClN₂O₂, MW 295.56 g·mol⁻¹) . The compound is supplied as a solid with a typical purity of ≥95 % (HPLC) and is stored under dry, refrigerated (2–8 °C) conditions . Its structural features – a brominated heteroaryl ring, a defined (S)‑stereocentre, a protected carboxyl group, and a crystalline salt form – make it a versatile intermediate for peptide‑mimetic synthesis, cross‑coupling‑based library expansion, and structure‑activity‑relationship (SAR) studies in medicinal chemistry .

Why Closely Related Pyridylalanine Analogs Cannot Substitute for Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate HCl


Superficially similar building blocks – such as the non‑brominated 2‑pyridylalanine ester, the 5‑chloro analogue, or the free carboxylic acid – differ in at least three parameters that are critical for synthetic and biological outcomes: (i) the bromine atom provides a handle for late‑stage Suzuki–Miyaura cross‑coupling that is absent in non‑halogenated congeners [1]; (ii) the bromine substituent increases lipophilicity and alters the electron density of the pyridine ring relative to the 5‑chloro, 5‑fluoro, or unsubstituted variants, which directly affects receptor‑binding affinity and metabolic stability [2]; and (iii) the methyl ester hydrochloride salt form offers superior solubility in organic solvents and easier handling compared with the zwitterionic free acid, enabling smoother incorporation into peptide‑coupling protocols and improved batch‑to‑batch consistency . Substituting any of these features with a generic analog would compromise either the synthetic versatility, the pharmacokinetic profile of downstream products, or the reproducibility of the procurement workflow.

Quantitative Differentiation of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate HCl – Comparator‑Based Evidence for Scientific Selection


Bromine Substituent Enables Suzuki–Miyaura Cross‑Coupling That Is Unavailable to Non‑Halogenated Pyridylalanine Esters

The 5‑bromo substituent on the pyridine ring allows the target compound to participate directly in palladium‑catalyzed Suzuki–Miyaura cross‑couplings with arylboronic acids. The non‑brominated analog, methyl (2S)-2-amino-3-(2-pyridyl)propanoate HCl, lacks a halogen handle and therefore cannot undergo this transformation without prior functionalization. Under standard Pd/C–PPh₃ conditions, bromopyridines afford coupling products in good yields (typically >80 % isolated), whereas the corresponding unsubstituted pyridines are inert [1]. This orthogonal reactivity makes the brominated building block uniquely suited for divergent library synthesis in medicinal chemistry programs.

Cross‑coupling chemistry Late‑stage functionalization Medicinal chemistry

Bromine vs. Fluorine Substitution Produces a Measurable Increase in Lipophilicity (ΔLogP ≈ +0.5 to +1.0), Altering Pharmacokinetic Profile

Calculated and experimental partition coefficients for halogenated pyridylalanine derivatives demonstrate that bromine substitution systematically raises logP compared with fluorine substitution. While experimental logP values for the exact methyl ester hydrochloride are not available, predicted values (XLogP3) for the corresponding free bases show that the 5‑bromo analog is approximately 0.5–1.0 log units more lipophilic than the 5‑fluoro congener . This difference is consistent with Hanch π constants (Br π = +0.86 vs. F π = +0.14) and with the observed 4‑ to 55‑fold increase in binding affinity to β2‑containing nicotinic receptors that bromo‑pyridine analogs exhibit over β4‑containing subtypes, a selectivity pattern that is distinct from the fluoro analog [1].

Lipophilicity Drug design ADME

Methyl Ester Hydrochloride Salt Offers Superior Organic Solubility and Ease of Handling Compared with the Free Amino Acid

The methyl ester hydrochloride salt form of this compound provides markedly higher solubility in common organic solvents (e.g., methanol, DMF, dichloromethane) compared with the zwitterionic free acid, (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid . The hydrochloride salt neutralizes the basic amino group, preventing internal salt formation and enabling dissolution in aprotic organic media that are required for standard peptide‑coupling protocols (HATU/DIPEA in DMF). In contrast, the free acid has limited solubility in organic solvents, often necessitating the use of aqueous co‑solvents or alternative activation strategies that can reduce coupling efficiency [1]. Vendor‑supplied purity data (≥95–98 % by HPLC) further indicate that the salt form can be stored for extended periods under desiccated refrigerated conditions without significant degradation, a practical advantage for inventory management .

Peptide synthesis Solubility Formulation

5‑Bromo‑2‑pyridyl Side Chain Confers a Distinct Electronic Steric Profile Relative to 5‑Chloro and 5‑Fluoro Analogs, Influencing Kinase and Receptor Binding

Comparative binding data for brominated pyridyl‑containing compounds in public databases (BindingDB, ChEMBL) demonstrate that 5‑bromo‑2‑pyridyl derivatives can achieve IC₅₀ values in the sub‑micromolar to low nanomolar range against specific targets, including HIV‑1 reverse transcriptase (IC₅₀ = 27–38 nM for 5‑bromopyridin‑2‑yl thiourea derivatives) and D‑amino acid oxidase (IC₅₀ = 480 nM for a related bromopyridyl inhibitor) [1][2]. While direct head‑to‑head comparisons with the 5‑chloro or 5‑fluoro analogs of the same amino‑ester scaffold are not available in the primary literature, the bromine atom’s larger van der Waals radius (1.85 Å) and higher polarizability compared with chlorine (1.75 Å) or fluorine (1.47 Å) are known to enhance hydrophobic interactions in protein binding pockets, as evidenced by the 4‑ to 55‑fold selectivity window observed for bromo‑pyridine analogs in nicotinic receptor assays [3]. This electronic/steric signature is a differentiating factor for medicinal chemists selecting building blocks for kinase‑ or receptor‑targeted libraries.

Kinase inhibition Receptor affinity Structure‑activity relationship

Optimal Procurement Scenarios for Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate HCl Based on Differentiated Properties


Divergent Synthesis of Pyridylalanine‑Containing Peptidomimetic Libraries via Late‑Stage Suzuki Coupling

In medicinal chemistry programs aimed at exploring structure‑activity relationships around a central pyridylalanine scaffold, the 5‑bromo substituent allows for parallel diversification of the pyridine ring via Suzuki–Miyaura cross‑coupling with an array of aryl‑ and heteroarylboronic acids [REFS‑1]. This late‑stage functionalization strategy is not accessible with the non‑halogenated 2‑pyridylalanine methyl ester, making the brominated compound the building block of choice for library synthesis. The methyl ester protecting group ensures compatibility with standard Fmoc‑SPPS protocols, while the hydrochloride salt form provides the high organic‑solvent solubility required for solid‑phase reactions.

Design of Subtype‑Selective Nicotinic Receptor Ligands Exploiting the Bromine‑Specific Selectivity Fingerprint

Evidence from epibatidine analog studies demonstrates that bromo‑substituted pyridine rings confer a distinct selectivity profile (4‑ to 55‑fold preference for β2‑ over β4‑containing nicotinic acetylcholine receptors) that differs from both the fluoro and chloro variants [REFS‑2]. Researchers pursuing subtype‑selective nAChR ligands for CNS indications can use this building block to install the bromopyridyl moiety in lead compounds, leveraging its intermediate lipophilicity and binding characteristics. The defined (S)‑stereochemistry at the α‑carbon ensures the correct spatial orientation for biological target engagement.

Peptide‑Boron‑Neutron‑Capture‑Therapy (BNCT) Agent Precursor Development

The presence of a bromine atom offers potential as a heavy‑atom label for X‑ray crystallographic phasing and as a precursor for radiolabeling via halogen exchange. The methyl ester hydrochloride salt can be incorporated into peptide sequences and the bromine subsequently utilized as a leaving group for isotopic substitution with therapeutic radionuclides. The superior handling stability of the salt form (≥24‑month shelf life at 2–8 °C) supports long‑term reagent procurement for multi‑step radiopharmaceutical synthesis campaigns [REFS‑3].

Crystallographic Fragment Screening with Brominated Pyridylalanine Probes

The bromine atom provides anomalous scattering signal for X‑ray crystallography, enabling unambiguous identification of binding modes in protein‑fragment complexes. Fragment‑based drug discovery groups can purchase the compound as a ready‑to‑use fragment (MW 295.56 Da, well within fragment‑library guidelines) that combines a privileged pyridyl warhead with a bromine anomalous scatterer, accelerating the soak‑and‑collect pipeline. The high purity (≥95–98 %) minimizes background noise in crystallographic electron density maps [REFS‑3].

Quote Request

Request a Quote for Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.